molecular formula C20H22IN3O2 B2446250 (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one CAS No. 1442533-41-6

(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one

Cat. No.: B2446250
CAS No.: 1442533-41-6
M. Wt: 463.319
InChI Key: JUCRCSZWNZCALB-UHFFFAOYSA-N
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Description

(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one is a useful research compound. Its molecular formula is C20H22IN3O2 and its molecular weight is 463.319. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCRCSZWNZCALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one , with the CAS number 1573548-18-1 , is a member of the diazaadamantane family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC20_{20}H24_{24}I N3_{3}O
Molecular Weight449.3 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the iodo and methoxy groups on the quinoline moiety. The synthetic route may include:

  • Formation of the Quinoline Ring : Utilizing appropriate precursors to construct the quinoline framework.
  • Iodination : Introducing the iodine atom at the 2-position of the quinoline.
  • Diazaadamantane Core Construction : Synthesizing the diazaadamantane structure through cyclization reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially affecting cellular responses.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

  • Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. The presence of iodine and methoxy groups may enhance this activity.
  • Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial effects against bacterial strains.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar quinoline derivatives. Results indicated that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cells (MCF-7).

Study 2: Antimicrobial Activity

Another research article explored the antimicrobial effects of iodine-containing quinolines. The findings revealed that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic application in treating infections.

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